O,O-dimethyl S-2-oxo-2-(2-oxoethylamino)ethyl phosphorodithioate

Description

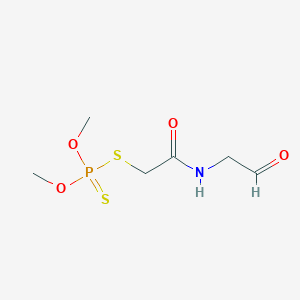

Formothion solution, known chemically as S-[2-(formylmethylamino)-2-oxoethyl] O,O-dimethyl dithiophosphate, is an organophosphorus compound primarily used as an insecticide and acaricide. It is effective against a variety of sucking pests and some biting and chewing insects. The compound is characterized by its yellow viscous oil or crystalline mass form and has a molecular weight of 257.27 .

Properties

Molecular Formula |

C6H12NO4PS2 |

|---|---|

Molecular Weight |

257.3 g/mol |

IUPAC Name |

2-dimethoxyphosphinothioylsulfanyl-N-(2-oxoethyl)acetamide |

InChI |

InChI=1S/C6H12NO4PS2/c1-10-12(13,11-2)14-5-6(9)7-3-4-8/h4H,3,5H2,1-2H3,(H,7,9) |

InChI Key |

YWTMNNAJWPZMJC-UHFFFAOYSA-N |

Canonical SMILES |

COP(=S)(OC)SCC(=O)NCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Formothion is synthesized through the reaction of N-formyl-N-methylcarbamoylmethyl chloride with O,O-dimethyl phosphorodithioate. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product .

Industrial Production Methods: Industrial production of formothion involves the use of large-scale reactors where the reactants are mixed under controlled conditions. The process includes steps such as:

- Dissolving the reactants in a suitable solvent like toluene or xylene.

- Adding a base to initiate the reaction.

- Purifying the product through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Formothion undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Hydrolysis: Water and a base such as sodium hydroxide.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products Formed:

Hydrolysis: N-formyl-N-methylcarbamoylmethyl alcohol and O,O-dimethyl phosphorodithioate.

Oxidation: Sulfoxides and sulfones.

Scientific Research Applications

Formothion is widely used in scientific research due to its insecticidal properties. Some of its applications include:

Mechanism of Action

Formothion exerts its effects by inhibiting the enzyme cholinesterase. This inhibition leads to the accumulation of acetylcholine in the nervous system, causing continuous nerve impulses, which ultimately result in the paralysis and death of the insect . The compound is also suspected to be an endocrine disruptor, affecting hormonal balance in exposed organisms .

Comparison with Similar Compounds

Parathion: Another organophosphorus insecticide with a similar mode of action but higher toxicity.

Malathion: Less toxic compared to formothion and used in both agricultural and residential pest control.

Diazinon: Similar in structure and function but with different environmental persistence and toxicity profiles.

Uniqueness of Formothion: Formothion is unique due to its relatively low toxicity among organophosphorus insecticides, making it safer for use in various applications. Its effectiveness against a broad spectrum of pests and its stability in non-polar solvents further enhance its utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.